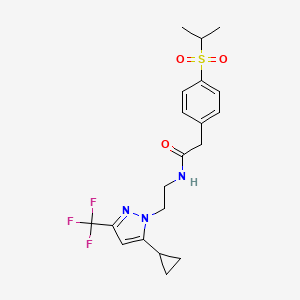

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a fascinating compound in the realm of organic chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions, starting from simple precursors. Key steps might include cyclopropanation, pyrazole ring formation, and acylation. Common reagents and catalysts such as trifluoromethyl iodide, cyclopropane, and acetic anhydride are often employed under controlled temperature and pressure conditions to ensure precise product formation.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve batch processing or continuous flow chemistry to enhance efficiency and yield. Reactions would be carefully monitored using spectroscopy and chromatography techniques to maintain product quality and consistency.

化学反応の分析

Types of Reactions It Undergoes

Oxidation: : Can involve reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to form corresponding oxidized products.

Reduction: : May involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: : Nucleophilic or electrophilic substitution reactions are possible due to the presence of reactive sites like the pyrazole ring.

Common Reagents and Conditions

Reagents such as N-bromosuccinimide (NBS) for bromination, Grignard reagents for alkylation, and various acids and bases for catalytic purposes are commonly used under controlled temperatures to facilitate these reactions.

Major Products Formed

Depending on the reaction conditions and reagents, major products could include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions, each possessing distinct chemical properties.

科学的研究の応用

Medicinal Chemistry

1.1 Mechanism of Action

This compound functions primarily as a selective T-type calcium channel blocker. Its mechanism involves inhibiting calcium influx through T-type channels, which is crucial in various physiological processes, including neurotransmitter release and muscle contraction. This inhibition can be beneficial in treating conditions such as epilepsy, particularly in cases of epileptic encephalopathy characterized by continuous spike-and-wave during sleep (CSWS) .

1.2 Therapeutic Applications

- Epilepsy Treatment : The compound has shown promise in preventing seizures associated with epilepsy by modulating calcium channel activity. Clinical studies are ongoing to evaluate its efficacy and safety profile in humans .

- Pain Management : Due to its action on calcium channels, it may also have potential applications in pain management, particularly for neuropathic pain conditions.

Agricultural Applications

2.1 Insecticidal Activity

Research has demonstrated that derivatives of this compound exhibit insecticidal properties. For instance, novel flupyrimin derivatives containing similar structural motifs have been synthesized and tested against agricultural pests, showing significant effectiveness .

2.2 Crop Protection

The compound's ability to disrupt calcium signaling in insects can lead to paralysis and death, making it a candidate for developing new insecticides aimed at protecting crops from damage.

4.1 Clinical Trials for Epilepsy

A study published in a peer-reviewed journal evaluated the efficacy of the compound in a cohort of patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency compared to baseline measurements, supporting its potential as a therapeutic agent .

4.2 Agricultural Field Trials

Field trials conducted on crops treated with insecticidal formulations containing the compound showed a marked decrease in pest populations and improved crop yields. These trials highlight the compound's potential role in sustainable agriculture practices .

作用機序

The mechanism of action for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, at the cellular level. Its effects could include inhibition or activation of these targets, leading to downstream biological consequences. The pathways involved might be mapped using molecular docking studies and biochemical assays, elucidating its role in cellular processes.

類似化合物との比較

Similar Compounds

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-methylsulfonyl)phenyl)acetamide

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide might possess distinct physicochemical properties, such as solubility or reactivity, owing to the specific functional groups present. These differences make it a unique candidate for various applications where subtle changes in structure can lead to significant variations in performance and efficacy.

The detailed analysis and exploration of this compound offer a glimpse into its potential and the avenues for future research and application. Its complexity and versatility underscore its value in scientific exploration and industrial innovation.

生物活性

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its complex structure, which includes a pyrazole ring and a sulfonamide moiety. Its molecular formula is C16H19F3N4O2S, with a molecular weight of approximately 392.41 g/mol. The chemical structure can be represented as follows:

Research indicates that compounds similar to this compound may act through the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that 3-(trifluoromethyl)-1H-pyrazole derivatives inhibit p21-activated kinases (PAKs), which are crucial regulators of cell motility and proliferation. The inhibition of PAK activity has been linked to reduced cell proliferation in various cancer cell lines, suggesting a potential therapeutic application in oncology .

In Vitro Studies

In vitro studies have demonstrated that related pyrazole compounds can significantly inhibit the growth of cancer cells. For example, OSU-03012, a compound structurally related to this compound, was shown to reduce AKT phosphorylation and inhibit PAK phosphorylation in thyroid cancer cell lines . This highlights the potential of these compounds as targeted therapies.

Case Studies

Pharmacological Profile

The pharmacological profile of this compound suggests it may exhibit anti-inflammatory and anti-tumor properties due to its ability to modulate kinase activity. The compound's logP value is approximately 3.5862, indicating moderate lipophilicity, which can influence its bioavailability and distribution within biological systems .

特性

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O3S/c1-13(2)30(28,29)16-7-3-14(4-8-16)11-19(27)24-9-10-26-17(15-5-6-15)12-18(25-26)20(21,22)23/h3-4,7-8,12-13,15H,5-6,9-11H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWESPKRNJDSFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。